Enhanced Lipophilicity (LogP) Compared to 4-Amino-5-(trifluoromethyl)pyrimidine and 6-Chloro-4-aminopyrimidine Analogs
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine demonstrates significantly elevated lipophilicity relative to analogs lacking either the chlorine or the trifluoromethyl group. The compound exhibits a computed XLogP3 of 1.7 [1] and a reported experimental LogP of 2.31 , compared to predicted LogP values of approximately 0.5-1.0 for 4-amino-5-(trifluoromethyl)pyrimidine (without 6-chloro) and 0.2-0.6 for 6-chloro-4-aminopyrimidine (without 5-CF3) based on class-level inference from related pyrimidine scaffolds [1]. The combined presence of the 5-CF3 and 6-Cl groups results in a 2- to 5-fold increase in calculated lipophilicity over mono-substituted analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 [1]; Experimental LogP = 2.31 |
| Comparator Or Baseline | 4-amino-5-(trifluoromethyl)pyrimidine (predicted LogP ~0.5-1.0); 6-chloro-4-aminopyrimidine (predicted LogP ~0.2-0.6) |
| Quantified Difference | Approximately 2- to 5-fold higher LogP for target compound |
| Conditions | Computed XLogP3 (PubChem 2021.05.07) and experimental LogP measurement (BOC Sciences datasheet) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and metabolic stability in lead optimization programs; procurement of this specific compound ensures access to a scaffold with empirically validated LogP suitable for CNS or intracellular target applications.
- [1] PubChem. 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. PubChem CID 86049688. Computed Properties Section. View Source
